Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- The ethyl carboxylate group would produce a quartet at δ ~4.3 ppm (OCH₂CH₃) and a triplet at δ ~1.3 ppm (CH₃).
- The methoxy group (-OCH₃) would appear as a singlet near δ 3.9 ppm.
- Aromatic protons on the pyrazolo[1,5-a]pyridine core would resonate between δ 6.5–8.5 ppm, split into distinct multiplets due to coupling .
¹³C NMR :
- The carbonyl carbon (C=O) would resonate at δ ~165 ppm.
- The trifluoromethyl carbon (-CF₃) would appear as a quartet (J ≈ 280 Hz) near δ 120 ppm.
¹⁹F NMR :
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system of the pyrazolo[1,5-a]pyridine core would absorb in the UV region, with λₘₐₛ likely between 250–300 nm. Substituents such as -CF₃ and -OCH₃ may induce bathochromic shifts due to electron-withdrawing and donating effects, respectively.
While experimental spectra are not provided in the cited sources, these predictions align with established trends for similar heterocyclic esters . Future studies should prioritize empirical characterization to validate these inferences.
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H11F3N2O3/c1-3-20-11(18)9-7-5-4-6-8(19-2)17(7)16-10(9)12(13,14)15/h4-6H,3H2,1-2H3 |
InChI Key |
VVLTYRHTHOFPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The CDC approach, as demonstrated in pyrazolo[1,5-a]pyridine syntheses, involves coupling N-amino-2-iminopyridines with β-ketoesters under oxidative conditions. For the target compound, 7-methoxy-2-(trifluoromethyl) substitution necessitates :
-
Trifluoromethyl-β-ketoester : Ethyl 4,4,4-trifluoroacetoacetate serves as the coupling partner.
-
Methoxy-substituted N-amino-2-iminopyridine : Synthesized via condensation of 3-methoxypyridin-2-amine with hydroxylamine.
-
Solvent: Ethanol with 6 equivalents of acetic acid.
-
Catalyst: None (aerobic oxidation).
-
Temperature: 130°C under O₂ atmosphere (1 atm).
-
Reaction Time: 18 hours.
Key Data :
| Entry | β-Ketoester | Yield (%) |
|---|---|---|
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | 74 |
This method achieves 74% yield for analogous trifluoromethylated pyrazolo[1,5-a]pyridines, with the methoxy group introduced via the N-amino-2-iminopyridine precursor.
Copper-Mediated Cyclization
Catalytic System and Substrate Scope
A copper-catalyzed protocol, adapted from pyrazolo[1,5-a]pyridine syntheses, employs:
-
Ethyl 2-(pyridin-2-yl)acetate : Modified to include a 7-methoxy group via prior O-methylation.
-
Trifluoroacetonitrile : Introduces the CF₃ group through nucleophilic addition.
-
Catalysts: Cu(OAc)₂ (1 equiv) and CuBr (1 equiv).
-
Base: 1,8-Diazabicycloundec-7-ene (DBU, 3 equiv).
-
Solvent: DMSO at 60–65°C under argon.
-
Time: 6 hours.
Performance Metrics :
-
Regioselectivity : >95% for the 2-CF₃ position due to electronic effects of the methoxy group.
-
Yield : 68% after column chromatography.
Multi-Step Synthesis via Halogen Intermediates
Halogenation and Nucleophilic Substitution
A patent-based route utilizes halogenated intermediates for late-stage functionalization:
Step 1 : Synthesis of 5-trifluoromethylpyrazolo[1,5-a]pyridine-3-carboxylate.
-
Starting Material: 4-Trifluoromethylpyridine.
-
Hydrazide Formation: Reaction with 2,4,6-trimethylbenzenesulfonyl hydrazide.
-
Cyclization: With ethyl propiolate in DMF/K₂CO₃ (80°C, 12 hours).
Step 2 : Methoxy Group Introduction.
-
Intermediate: 7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Substitution: NaOMe in MeOH at reflux (6 hours, 82% yield).
Advantages :
TEMPO-Mediated Oxidative Cyclization
One-Pot Procedure
A radical-based method enables direct construction of the pyrazole ring:
Reagents :
-
N-Aminopyridinium Salt: 1-Amino-3-methoxypyridinium 2,4,6-trimethylbenzenesulfonate.
-
Trifluoromethyl Acrylonitrile: Generated in situ from CF₃CH₂CN.
-
Oxidant: TEMPO (2 equiv) with DIPEA in acetonitrile.
Conditions :
-
Temperature: Room temperature.
-
Time: 30 minutes.
Outcome :
-
Yield: 70% with no detectable regioisomers.
-
Functional Group Tolerance: Stable under radical conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| CDC Strategy | 74 | No metal catalyst | High temperature required |
| Copper-Mediated | 68 | Rapid cyclization | Sensitive to oxygen moisture |
| Halogen Intermediates | 82 | Scalability | Multi-step synthesis |
| TEMPO-Mediated | 70 | Room-temperature conditions | Limited substrate scope |
Challenges and Optimization Strategies
-
Trifluoromethyl Stability : The CF₃ group may decompose under strongly acidic conditions (e.g., HCl in ethanol). Mitigated by using acetic acid as a mild acid.
-
Methoxy Group Orientation : Regioselective O-methylation requires protecting group strategies (e.g., SEM groups) to prevent para-substitution.
-
Crystallization Issues : Ethyl ester derivatives often form oils. Recrystallization from hexane/EtOAc (3:1) improves purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group at position 3 can undergo hydrolysis to form carboxylic acid derivatives. For example, esters like ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate hydrolyze under basic or acidic conditions .
Reaction :
Ethyl ester → Carboxylic acid (e.g., using LiOH or HCl)
Substitution Reactions
The trifluoromethyl (CF₃) group at position 2 and methoxy (OCH₃) group at position 7 influence reactivity:
-
Electron-withdrawing CF₃ : Enhances electrophilic substitution at adjacent positions (e.g., C-3 or C-5).
-
Electron-donating OCH₃ : May activate positions for nucleophilic substitution.
Cross-Coupling Reactions
Pyrazolo[1,5-a]pyridines often participate in Pd-catalyzed coupling reactions. For instance, 7-alkynylpyrazolo[1,5-a]pyrimidines undergo C–C cross-coupling to form biaryl derivatives .
Example :
7-Alkynyl derivative + Aryl halide → Biaryl product via Sonogashira coupling
Reactivity of the Pyrazolo[1,5-a]pyridine Core
The bicyclic system’s nitrogen atoms and conjugated aromaticity dictate stability and reactivity:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of pyrazole derivatives, including Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate, in targeting various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines.
- Antimicrobial Properties :
- Inhibition of Protein Interactions :
Agrochemical Applications
- Pesticidal Activity :
- The unique properties of pyrazole derivatives suggest their utility as agrochemicals. This compound may be explored for its effectiveness against agricultural pests and diseases, contributing to sustainable agriculture practices.
Material Science Applications
- Synthesis of Functional Materials :
- The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its structural modifications can lead to materials suitable for applications in organic electronics or photonic devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyridine Derivatives
Key Observations:
Substituent Position and Ring System :
- The target compound ’s pyrazolo[1,5-a]pyridine core differs from pyrimidine-fused analogs (e.g., ), which exhibit altered electronic properties and binding affinities.
- Substituents at position 2 (CF₃) and 7 (OCH₃) optimize steric and electronic interactions in drug-receptor binding .
Biological Activity: Trifluoromethyl groups enhance metabolic stability and membrane permeability, critical for CNS-targeting drugs . Pyrazolo[1,5-a]pyrimidines (e.g., ) show potent inhibition of human dihydroorotate dehydrogenase (DHODH), a target in acute myelogenous leukemia .
Synthetic Routes :
- The target compound likely employs Pd-catalyzed C–H arylation for introducing the trifluoromethyl group at position 2, as seen in analogous systems .
- Methoxy groups are typically introduced via nucleophilic substitution or Cu-mediated coupling .
Notes
- Synthesis Challenges : The trifluoromethyl group’s introduction often requires specialized reagents (e.g., CF₃Cu or CF₃I) under inert conditions .
- Biological Screening : Derivatives with 7-OCH₃ and 2-CF₃ are prioritized for kinase profiling due to their balanced solubility and target affinity .
- Conflicting Data : Pyrazolo[1,5-a]pyrimidines (e.g., ) are often misclassified as pyridines; careful spectral analysis (e.g., HRMS, ¹H/¹³C NMR) is essential for structural validation .
Biological Activity
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article synthesizes recent findings on its biological activity, providing an overview of its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₂H₁₁F₃N₂O₃
- Molecular Weight : 288.22 g/mol
- CAS Number : 1219130-35-4
- Density : 1.39 g/cm³ (predicted) .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In particular:
- COX Inhibition : The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study indicated that certain pyrazole derivatives demonstrated significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.034 to 0.052 μM, indicating a high potency compared to standard anti-inflammatory drugs like celecoxib .
- Edema Models : In carrageenan-induced rat paw edema models, compounds similar to Ethyl 7-methoxy showed promising results with edema inhibition percentages significantly higher than those of traditional NSAIDs .
Analgesic Effects
In addition to anti-inflammatory properties, the compound has been evaluated for its analgesic effects:
- Pain Models : Studies utilizing various pain models have shown that pyrazole derivatives can reduce pain responses significantly. For instance, some derivatives exhibited inhibition percentages in analgesic activity comparable to established analgesics .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to target enzymes. The methoxy group at the 7-position also contributes to the modulation of pharmacological properties.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Study on COX Selectivity :
- Histopathological Evaluations :
- Comparative Analyses :
Summary Table of Biological Activities
Q & A
Q. Advanced In Silico Workflow :
Retrosynthesis : Tools like AiZynthFinder propose routes using available building blocks (e.g., ethyl propionylacetate) .
ADMET Prediction : SwissADME estimates bioavailability (%F >70% for methoxy derivatives) .
Docking : AutoDock Vina screens against targets like COX-2 or HMG-CoA reductase, with binding energies ≤-8.0 kcal/mol indicating high affinity .
What analytical techniques confirm regioselectivity in pyrazolo[1,5-a]pyridine functionalization?
Basic Techniques :
1H-1H NOESY NMR detects spatial proximity between substituents (e.g., methoxy at C7 and trifluoromethyl at C2) .
Advanced Validation :
X-ray crystallography unambiguously assigns positions. For example, C7-methoxy groups exhibit hydrogen bonding with adjacent carboxylate oxygens (distance: 2.8–3.0 Å) .
How are reaction conditions optimized for scale-up without compromising yield?
Basic Optimization :
Solvent screening (DMF vs. acetonitrile) balances reactivity and safety. Catalytic systems (e.g., triethylamine in acetonitrile at 60°C) improve atom economy .
Advanced Process Chemistry :
Continuous flow reactors reduce reaction times (from 12 h to 2 h) and enhance reproducibility. In-line FTIR monitors intermediate formation in real time .
How are synthetic byproducts characterized and repurposed?
Advanced Contingency :
Unreacted intermediates (e.g., 5-aminopyrazole derivatives) are diverted to parallel syntheses of pyrazolo[1,5-a]pyrimidine libraries via Pd-mediated C-H activation .
What safety protocols address hazards in handling trifluoromethyl precursors?
Basic Safety :
Use of inert atmospheres (N2/Ar) prevents oxidation. Waste containing fluorinated byproducts is segregated and treated via incineration to avoid PFAS contamination .
Advanced Mitigation :
FTIR headspace analysis detects volatile trifluoroacetyl intermediates, triggering automated ventilation in gloveboxes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
